molecular formula C9H9BrN2O B14638928 5-Bromo-2,3-dihydro-1H-indole-1-carboxamide CAS No. 56632-28-1

5-Bromo-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14638928
CAS No.: 56632-28-1
M. Wt: 241.08 g/mol
InChI Key: AVOTVBRYYKEKOF-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with a bromine atom at the 5-position and a carboxamide group at the 1-position, exhibits unique chemical properties that make it valuable for various scientific research applications.

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- typically involves the following steps :

    Condensation Reaction: The initial step involves the condensation of a suitable precursor with ethyl pyruvate.

    Cyclization: The resultant product undergoes cyclization to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Benzylation: The ester is then benzylated using 4-chlorobenzyl chloride.

    Hydrolysis: Finally, the benzylated ester is hydrolyzed to yield the desired carboxamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities, making it valuable for biological studies.

    Medicine: It is investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- involves its interaction with specific molecular targets and pathways . The compound binds to multiple receptors and enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- can be compared with other indole derivatives, such as :

    1H-Indole, 2,3-dihydro-: Lacks the bromine and carboxamide groups, resulting in different chemical properties and biological activities.

    5-Bromoindole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a carboxamide group, leading to different reactivity and applications.

    Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the carboxamide derivative.

The uniqueness of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOTVBRYYKEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488737
Record name 5-Bromo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-28-1
Record name 5-Bromo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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